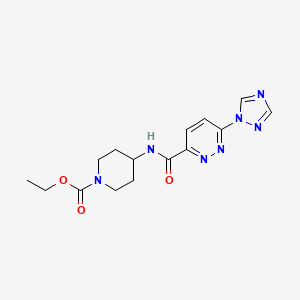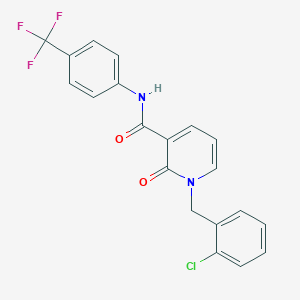
1-(2-clorobencil)-2-oxo-N-(4-(trifluorometil)fenil)-1,2-dihidropiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Agentes Anticancerígenos: La estructura del compuesto sugiere un potencial como agente anticancerígeno. Los investigadores han investigado sus efectos en líneas celulares cancerosas, particularmente sus propiedades antiproliferativas. Se necesitan más estudios para explorar su mecanismo de acción y sus posibles aplicaciones clínicas .
Síntesis Orgánica
Reacciones en la Posición Bencílica: La posición bencílica (el carbono adyacente al anillo de benceno) es un sitio químicamente interesante. Las reacciones en esta posición incluyen:
- Bromación Radical Libre: El hidrógeno bencílico puede ser reemplazado por un átomo de bromo usando N-bromosuccinimida (NBS). Este proceso forma un radical bencílico estabilizado por resonancia, que luego reacciona con NBS para producir el producto bromado .
- Sustitución Nucleofílica (SN1 o SN2): Dependiendo del compuesto específico, los haluros bencílicos pueden sufrir reacciones SN1 o SN2. Los haluros bencílicos primarios suelen seguir una vía SN2, mientras que los haluros bencílicos secundarios y terciarios favorecen SN1 debido a la estabilización por resonancia del carbocatión .
Mecanismo De Acción
Target of Action
It’s known that such compounds often interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect . The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved . These changes can have downstream effects, potentially leading to the desired therapeutic effect.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAXLNBSWHGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
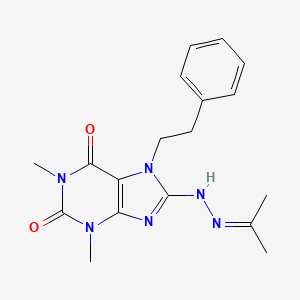

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
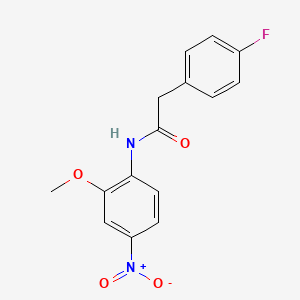

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

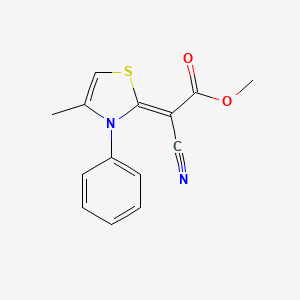
![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
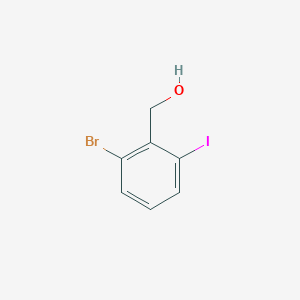

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
